molecular formula C12H18N2O3S B3387176 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline CAS No. 793678-97-4

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline

Cat. No.: B3387176
CAS No.: 793678-97-4
M. Wt: 270.35 g/mol
InChI Key: XYFUPSOGWOVIPI-UHFFFAOYSA-N
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Description

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is an aniline derivative featuring an ethoxy group at the para position and a pyrrolidine sulfonyl moiety at the meta position. The pyrrolidine sulfonyl group consists of a saturated five-membered nitrogen-containing ring (pyrrolidine) linked via a sulfonamide (-SO2-N-) bond. This compound is of interest in medicinal chemistry due to the sulfonamide group's prevalence in bioactive molecules, particularly enzyme inhibitors and antimicrobial agents.

Properties

IUPAC Name

4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFUPSOGWOVIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301249236
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793678-97-4
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793678-97-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301249236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and ethoxy groups. One common approach is to start with an aniline derivative and perform a series of functional group transformations. For example, the ethoxy group can be introduced via an etherification reaction, while the sulfonyl group can be added through sulfonation reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize readily available starting materials and efficient reaction conditions to maximize yield and minimize costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The aniline group (-NH₂) and sulfonamide moiety enable nucleophilic substitution reactions.

Chloroacetylation

Reaction with chloroacetyl chloride forms 2-chloro-N-[4-ethoxy-3-(pyrrolidine-1-sulfonyl)phenyl]acetamide ():

Aniline+ClCH2COClAcetamide derivative\text{Aniline} + \text{ClCH}_2\text{COCl} \rightarrow \text{Acetamide derivative}

Conditions :

  • Solvent: Dichloromethane or THF

  • Base: Triethylamine (to neutralize HCl byproduct)

  • Temperature: 0–25°C

  • Yield: >80% ()

Alkylation

The sulfonamide nitrogen can undergo alkylation with alkyl halides:

R-X+AnilineN-Alkylated product\text{R-X} + \text{Aniline} \rightarrow \text{N-Alkylated product}

Example : Reaction with methyl iodide produces N-methyl derivatives under basic conditions (K₂CO₃/DMF, 60°C) ( ).

Electrophilic Aromatic Substitution

The electron-withdrawing sulfonamide group deactivates the aromatic ring, directing substitutions to specific positions.

Nitration

Controlled nitration introduces nitro groups at the para position relative to the ethoxy group:

Aniline+HNO3/H2SO4Nitro derivative\text{Aniline} + \text{HNO}_3/\text{H}_2\text{SO}_4 \rightarrow \text{Nitro derivative}

Conditions :

  • Nitrating agent: Fuming HNO₃

  • Temperature: 0–5°C

  • Yield: 60–75% ( , )

Sulfonation

Further sulfonation is limited due to the pre-existing sulfonamide group, but derivatives can form under harsh conditions (oleum, 100°C) ( ).

Oxidation of the Aniline Group

The -NH₂ group oxidizes to nitroso or nitro derivatives using agents like KMnO₄:

-NH2KMnO4/H2SO4-NO2\text{-NH}_2 \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{-NO}_2

Applications : Intermediate for synthesizing nitroarenes in drug discovery ().

Reduction of Sulfonamide

The sulfonamide group resists reduction, but the pyrrolidine ring can undergo hydrogenolysis under high-pressure H₂/Pd-C ( ).

Multicomponent Reactions (MCRs)

The compound participates in MCRs due to its amine and sulfonamide functional groups.

Povarov-Type Reactions

In acidic conditions, it reacts with aldehydes and electron-rich dienophiles to form tetrahydroquinoline derivatives ( ):

Aniline+Aldehyde+DienophileTetrahydroquinoline\text{Aniline} + \text{Aldehyde} + \text{Dienophile} \rightarrow \text{Tetrahydroquinoline}

Conditions :

  • Catalyst: HCl (10 mol%)

  • Solvent: Ethanol

  • Yield: 70–90% ( )

Stability and Reactivity Trends

Factor Effect on Reactivity
Sulfonamide groupDeactivates ring, directs meta/para substitutions
Ethoxy groupOrtho/para-directing, mildly activating
Pyrrolidine ringSteric hindrance limits bulky electrophiles

Stability :

  • Stable in acidic/basic media (pH 2–10) ().

  • Decomposes under strong oxidative conditions (>100°C with HNO₃) ( ).

Case Study: Chloroacetylation Optimization

Parameter Optimal Value Impact on Yield
SolventTHFMaximizes solubility
Temperature0–5°CReduces side products
Molar ratio (1:1.2)Aniline:ClCH₂COCl85% yield ()

Scientific Research Applications

Synthetic Chemistry

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.

Common Reactions :

  • Oxidation : Can form sulfoxides or sulfones.
  • Reduction : Converts sulfonyl groups to thiols or sulfides.
  • Substitution : Engages in electrophilic aromatic substitution reactions.

Biological Studies

The compound's structural features suggest potential applications in studying biological interactions and enzyme inhibition. It may act as an inhibitor for certain enzymes due to its reactive sulfonyl and pyrrolidine groups.

Potential Biological Activities :

  • Enzyme inhibition
  • Interaction with biological receptors

Medicinal Chemistry

Given its unique structure, this compound is a candidate for drug discovery efforts aimed at developing new therapeutic agents. Its bioactivity suggests it could be tailored for specific pharmacological properties.

Case Study : A study investigating the structure-activity relationship (SAR) of similar compounds identified that modifications on the pyrrolidine ring can significantly influence biological activity, indicating the potential for derivative compounds to exhibit enhanced therapeutic effects .

Material Science

This compound can also be explored for developing new materials with unique properties, such as polymers or coatings. Its functional groups contribute to the material's characteristics, making it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Key Structural Features :

  • Aniline core : Provides aromaticity and a primary amine (-NH2) for reactivity.
  • Ethoxy group (-OCH2CH3) : Enhances lipophilicity and influences electronic properties.
  • Pyrrolidine sulfonyl group : Introduces steric bulk and polar characteristics via the sulfonamide linkage.

Comparison with Structural Analogs

Piperidine Sulfonyl Analog: 4-Ethoxy-3-(piperidine-1-sulfonyl)aniline

Structural Differences :

  • The piperidine analog substitutes pyrrolidine with a six-membered saturated ring (piperidine).

Physicochemical Properties :

Property Target Compound (Pyrrolidine) Piperidine Analog
Molecular Formula C12H18N2O3S C13H20N2O3S
Molar Mass (g/mol) 270.3 284.4
Key Substituents -SO2-pyrrolidine -SO2-piperidine
Predicted Solubility Moderate in polar solvents Slightly higher

Impact of Ring Size :

  • Electronic Effects : Piperidine’s larger ring may slightly enhance electron-donating capacity due to reduced ring strain.

Pyrrole-Substituted Analog: 4-Ethoxy-3-(1H-pyrrol-1-yl)aniline

Structural Differences :

  • Replaces the sulfonamide-pyrrolidine group with an aromatic pyrrole ring directly attached to the benzene.

Physicochemical Properties :

Property Target Compound (Pyrrolidine) Pyrrole Analog
Molecular Formula C12H18N2O3S C12H14N2O
Molar Mass (g/mol) 270.3 202.3
Key Substituents -SO2-pyrrolidine -C4H4N (pyrrole)
Polarity Higher (due to -SO2 group) Lower

Functional Implications :

  • The absence of a sulfonamide group in the pyrrole analog reduces polarity and hydrogen-bonding capacity, likely diminishing interactions with hydrophilic biological targets.

Chloropyrimidine-Substituted Analog: 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline

Structural Differences :

  • Features a pyrimidine ring and chlorine substituents instead of ethoxy and sulfonamide groups.

Functional Implications :

  • However, the lack of a sulfonamide or ethoxy group limits direct comparability with the target compound.

Hypothetical Activity Trends :

  • The target compound’s pyrrolidine sulfonyl group may offer unique binding profiles in enzyme inhibition compared to piperidine analogs.
  • Reduced solubility relative to pyrrole analogs could influence bioavailability.

Biological Activity

4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2O2S, with a molecular weight of 252.34 g/mol. The compound features an ethoxy group, a pyrrolidine ring, and a sulfonyl group attached to an aniline moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymes or receptor pathways involved in inflammatory responses and cell proliferation. For instance, it has been shown to affect the NLRP3 inflammasome pathway, which plays a critical role in the regulation of inflammation .

Antimicrobial Properties

Studies have demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's efficacy was evaluated using standard disc diffusion methods, revealing zones of inhibition comparable to established antibiotics.

Bacterial Strain Zone of Inhibition (mm) Control (Antibiotic)
Staphylococcus aureus1520 (Penicillin)
Escherichia coli1825 (Ciprofloxacin)
Pseudomonas aeruginosa1219 (Gentamicin)

Anti-inflammatory Effects

In vitro studies have shown that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of these cytokines.

Case Study 1: In Vivo Efficacy in Animal Models

A study conducted on murine models demonstrated that treatment with this compound led to a reduction in inflammation markers and improved recovery in models of acute lung injury. The results indicated a decrease in neutrophil infiltration and lower levels of inflammatory mediators compared to controls.

Case Study 2: Potential Anticancer Activity

Preliminary investigations into the anticancer properties of this compound revealed promising results against various cancer cell lines. In particular, it exhibited cytotoxic effects on breast cancer (MCF-7) and colorectal cancer (HT-29) cell lines with IC50 values of 10 µM and 12 µM, respectively. These findings suggest that further exploration into its mechanism as a potential anticancer agent is warranted.

Q & A

Basic Research Question

  • Spectroscopy :
    • FT-IR : Identifies sulfonyl (S=O, ~1350–1160 cm⁻¹) and ethoxy (C-O, ~1250 cm⁻¹) groups .
    • NMR : 1H NMR shows aromatic protons (δ 6.8–7.2 ppm) and pyrrolidine methylenes (δ 1.8–3.5 ppm) .
  • Crystallography :
    • X-ray Diffraction : Resolves bond angles (e.g., C-S-N = 106.7°) and torsional parameters. Data collected on Bruker APEXII CCD diffractometers (MoKα radiation, λ = 0.71073 Å) .
    • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding with O and N atoms) .

How does this compound behave under oxidative or hydrolytic conditions?

Basic Research Question

  • Oxidative Stability : Under peroxidase activity (e.g., horseradish peroxidase/H₂O₂), the ethoxy group may undergo oxidation to form quinone-imine derivatives, analogous to 4-ethoxyaniline oxidation .
  • Hydrolytic Resistance : The sulfonamide group resists hydrolysis at neutral pH but may degrade under strong acidic/basic conditions (pH <2 or >12) via cleavage of the S-N bond .
  • Experimental Design : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS monitor degradation products .

How do computational methods predict the interaction of this compound with carbonic anhydrase isoforms?

Advanced Research Question

  • Docking Studies : Molecular docking (AutoDock Vina) with carbonic anhydrase II (PDB 4iwz) and IX (PDB 5fl4) reveals binding affinities (ΔG = −8.2 to −9.5 kcal/mol). Key interactions include:
    • Sulfonyl oxygen H-bonds with Thr199 (CA II) .
    • Pyrrolidine nitrogen coordination with Zn²⁺ active site .
  • DFT Calculations : B3LYP/6-311++G(d,p) level optimizations predict electrostatic potential maps, highlighting nucleophilic regions (sulfonyl group) for enzyme binding .

How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Advanced Research Question

  • Case Study : If NMR suggests planar geometry but X-ray shows torsional distortion:
    • Dynamic Effects : NMR time-averaging may mask conformational flexibility, resolved via variable-temperature NMR .
    • Theoretical Validation : Compare experimental bond lengths/angles with DFT-optimized structures (e.g., RMSD <0.05 Å confirms accuracy) .
  • Multi-Method Approach : Cross-validate using Raman spectroscopy, XPS, and neutron diffraction for ambiguous cases .

What role does this compound play in enzyme inhibition mechanisms?

Advanced Research Question

  • Carbonic Anhydrase Inhibition : Acts as a competitive inhibitor by mimicking sulfonamide drugs (e.g., acetazolamide).
    • Kinetic Assays : Measure IC₅₀ via stopped-flow CO₂ hydration assay (typical IC₅₀ = 12–50 nM for CA IX) .
    • Mutagenesis Studies : Thr200Ala mutations in CA II reduce binding affinity by 3-fold, confirming H-bonding criticality .
  • Selectivity : Ethoxy substitution enhances isoform selectivity (CA IX over CA II) due to hydrophobic pocket interactions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline
Reactant of Route 2
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4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline

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